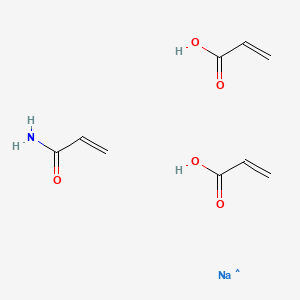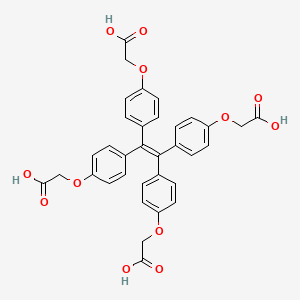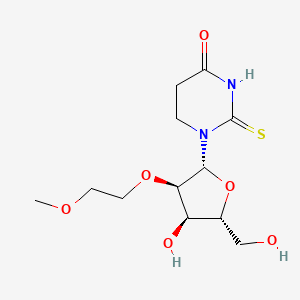![molecular formula C22H25N3O7 B12337050 Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- is a modified nucleoside that has garnered significant interest in the biomedical field. This compound is known for its role in the research and development of antiviral drugs and treatments for diseases caused by viral infections. The modification involves the addition of a methyl group to the 2’-OH position of the ribose moiety in uridine, which can alter the properties and functions of RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- typically involves multiple stepsThe naphthalenylmethyl group is then attached through a series of reactions involving amide bond formation . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the uridine molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the naphthalenylmethyl group, affecting the compound’s overall properties.
Substitution: Substitution reactions can introduce different functional groups, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry.
Biology: The compound is utilized in the study of RNA modifications and their effects on RNA stability and function.
Medicine: It plays a crucial role in the development of antiviral drugs and treatments for viral infections.
Industry: The compound is used in the production of nucleic acid-based drugs, which have applications in gene therapy and other advanced medical treatments.
Wirkmechanismus
The mechanism of action of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- involves its incorporation into RNA molecules, where it can modulate RNA structure and function. The methylation at the 2’-OH position of the ribose moiety can enhance RNA stability and resistance to degradation . Additionally, the naphthalenylmethyl group can interact with specific molecular targets, influencing various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methyluridine: This compound is similar in structure but lacks the naphthalenylmethyl group.
5-Methyluridine: Another related compound, which has a methyl group at the 5-position of the uracil ring.
Uniqueness
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- is unique due to the presence of both the 2’-O-methyl and naphthalenylmethyl groups. This dual modification provides enhanced stability and specific interactions with molecular targets, making it a valuable compound in biomedical research and drug development .
Eigenschaften
Molekularformel |
C22H25N3O7 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxo-1,3-diazinane-5-carboxamide |
InChI |
InChI=1S/C22H25N3O7/c1-31-18-17(27)16(11-26)32-21(18)25-10-15(20(29)24-22(25)30)19(28)23-9-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-18,21,26-27H,9-11H2,1H3,(H,23,28)(H,24,29,30)/t15?,16-,17-,18-,21-/m1/s1 |
InChI-Schlüssel |
DJDGKLZSXBRXER-XPXLCUOCSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
Kanonische SMILES |
COC1C(C(OC1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
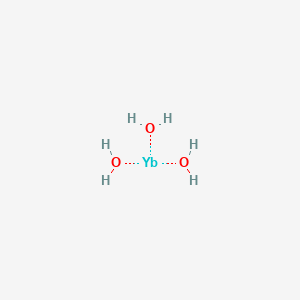

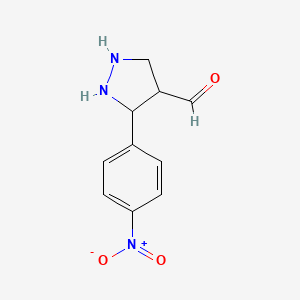
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
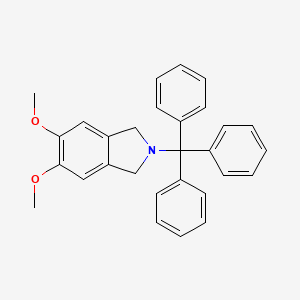
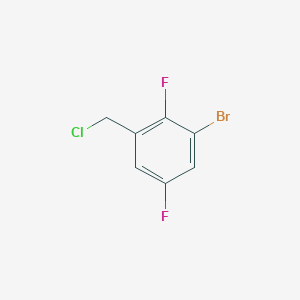
![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)
